1-(4-Chloro-2-methoxybenzyl)pyrrolidin-3-amine
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Overview
Description
1-(4-Chloro-2-methoxybenzyl)pyrrolidin-3-amine is a chemical compound that features a pyrrolidine ring substituted with a 4-chloro-2-methoxybenzyl group
Preparation Methods
The synthesis of 1-(4-Chloro-2-methoxybenzyl)pyrrolidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-methoxybenzyl chloride and pyrrolidine.
Reaction Conditions: The reaction between 4-chloro-2-methoxybenzyl chloride and pyrrolidine is typically carried out in the presence of a base such as sodium hydride or potassium carbonate. The reaction is conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production: For large-scale production, the reaction conditions are optimized to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
1-(4-Chloro-2-methoxybenzyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride to yield the corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl chloride moiety, allowing for the introduction of various functional groups. Common reagents include sodium azide, thiols, and amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce secondary amines.
Scientific Research Applications
1-(4-Chloro-2-methoxybenzyl)pyrrolidin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents. Its structural features make it a candidate for drug discovery and development.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and nanomaterials.
Biological Studies: Researchers use the compound to study its biological activity and potential as a pharmacological agent. It may exhibit activity against certain diseases or conditions.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-methoxybenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological context. For example, it may inhibit or activate certain signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
1-(4-Chloro-2-methoxybenzyl)pyrrolidin-3-amine can be compared with other similar compounds:
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2,5-dione and pyrrolizines share structural similarities and may exhibit similar biological activities.
Benzylamine Derivatives: Compounds like 4-chlorobenzylamine and 2-methoxybenzylamine have related structures and may be used in similar applications.
Uniqueness: The unique combination of the 4-chloro-2-methoxybenzyl group with the pyrrolidine ring imparts specific properties to the compound, making it distinct from other derivatives.
Properties
Molecular Formula |
C12H17ClN2O |
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Molecular Weight |
240.73 g/mol |
IUPAC Name |
1-[(4-chloro-2-methoxyphenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C12H17ClN2O/c1-16-12-6-10(13)3-2-9(12)7-15-5-4-11(14)8-15/h2-3,6,11H,4-5,7-8,14H2,1H3 |
InChI Key |
MOFCVFDATAQPJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)CN2CCC(C2)N |
Origin of Product |
United States |
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